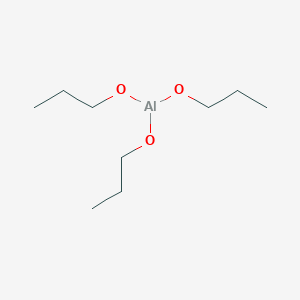

Trispropoxyaluminum

Description

Properties

Molecular Formula |

C9H21AlO3 |

|---|---|

Molecular Weight |

204.24 g/mol |

IUPAC Name |

tripropoxyalumane |

InChI |

InChI=1S/3C3H7O.Al/c3*1-2-3-4;/h3*2-3H2,1H3;/q3*-1;+3 |

InChI Key |

OBROYCQXICMORW-UHFFFAOYSA-N |

Canonical SMILES |

CCCO[Al](OCCC)OCCC |

Origin of Product |

United States |

Synthetic Methodologies for Trispropoxyaluminum

Direct Synthesis Routes for Trispropoxyaluminum

The most common approach to synthesizing this compound is through the direct reaction of aluminum metal with isopropyl alcohol. This method is widely employed in industrial settings due to its straightforward nature and the high purity of the resulting product.

Fundamental Reaction Pathways and Mechanistic Considerations

The fundamental reaction for the direct synthesis of this compound involves the reaction of metallic aluminum with isopropyl alcohol, as depicted in the following equation:

2 Al + 6 (CH₃)₂CHOH → 2 Al(OCH(CH₃)₂)₃ + 3 H₂ wikipedia.org

This reaction is typically sluggish at room temperature due to the passivating layer of aluminum oxide (Al₂O₃) that naturally forms on the surface of the aluminum metal. youtube.com This oxide layer acts as a barrier, preventing the alcohol from reacting with the underlying aluminum. To initiate and sustain the reaction, catalysts are generally required to disrupt this protective layer. youtube.com

Commonly used catalysts include iodine (I₂) and mercuric chloride (HgCl₂). wikipedia.orgyoutube.com The mechanism with an iodine catalyst is thought to proceed through the following steps:

Iodine reacts with aluminum to form aluminum triiodide (AlI₃). researchgate.net

The aluminum triiodide then reacts with isopropyl alcohol to produce this compound and hydrogen iodide (HI). researchgate.net

The hydrogen iodide, in turn, reacts with more aluminum to regenerate aluminum triiodide and produce hydrogen gas, thus continuing the catalytic cycle. researchgate.net

When mercuric chloride is used as a catalyst, it forms an amalgam with the aluminum. youtube.com This amalgamation disrupts the oxide layer, exposing fresh, reactive aluminum metal to the isopropyl alcohol, thereby facilitating the reaction. youtube.com

The reaction is exothermic and produces hydrogen gas, which requires careful management in a laboratory or industrial setting to mitigate risks. mdpi.com

Optimization Strategies for Process Efficiency and Product Purity

Catalyst Selection and Concentration: While traditional catalysts like mercuric chloride are effective, they pose significant environmental and health risks due to the toxicity of mercury compounds. cdnsciencepub.com Anhydrous aluminum chloride is a more environmentally benign alternative catalyst that can be used. mdpi.com The concentration of the catalyst is also a critical factor; for instance, a small amount of pre-existing aluminum isopropoxide can act as an activator for the reaction.

Reaction Temperature and Time: The reaction is often carried out at the reflux temperature of isopropyl alcohol (around 82 °C) to ensure a reasonable reaction rate. bibliotekanauki.pl The reaction time can vary depending on the scale and the effectiveness of the catalyst, but it is typically run until all the aluminum has been consumed. google.com

Purity and Purification: The purity of the final product is paramount, especially for applications in electronics and pharmaceuticals. The primary method for purifying this compound is vacuum distillation. researchgate.net This process effectively separates the non-volatile impurities from the desired product. The purity of the synthesized aluminum isopropoxide can be over 97.6% after vacuum distillation. researchgate.net For achieving ultra-high purity, multiple distillations or the use of specific scavenging agents to remove trace metal impurities can be employed. mdpi.com

| Parameter | Strategy | Impact on Efficiency and Purity | Reference |

|---|---|---|---|

| Catalyst | Use of anhydrous aluminum chloride instead of mercuric chloride | Reduces toxicity and environmental impact. | mdpi.com |

| Reaction Temperature | Refluxing at the boiling point of isopropanol (B130326) (~82 °C) | Increases reaction rate. | bibliotekanauki.pl |

| Purification | Vacuum distillation | Removes non-volatile impurities, leading to high purity product. | researchgate.net |

| Starting Materials | Use of high-purity aluminum and anhydrous isopropanol | Minimizes the introduction of impurities from the outset. | mdpi.com |

Indirect Synthetic Approaches to this compound

Indirect methods for synthesizing this compound typically start from aluminum compounds other than the elemental metal. A common precursor is aluminum trichloride (B1173362) (AlCl₃). wikipedia.org The reaction with isopropyl alcohol proceeds as follows:

AlCl₃ + 3 (CH₃)₂CHOH → Al(OCH(CH₃)₂)₃ + 3 HCl wikipedia.org

A significant challenge with this method is the production of hydrogen chloride (HCl) gas as a byproduct. To drive the reaction to completion and remove the HCl, a base such as ammonia (B1221849) is often used to precipitate the HCl as ammonium (B1175870) chloride, which can then be filtered off. nih.gov

Another indirect route is transesterification , also known as alcoholysis. In this process, a different aluminum alkoxide, such as aluminum ethoxide, is reacted with isopropyl alcohol. The equilibrium is shifted towards the formation of the desired this compound by removing the more volatile alcohol (in this case, ethanol) by distillation. The general equation for this process is:

Al(OR)₃ + 3 (CH₃)₂CHOH ⇌ Al(OCH(CH₃)₂)₃ + 3 ROH

The efficiency of transesterification can be influenced by steric factors and the difference in boiling points between the two alcohols.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of this compound to create more sustainable and environmentally friendly processes. Key areas of focus include the use of renewable or waste feedstocks, avoidance of toxic catalysts, and improved energy efficiency.

Use of Waste Aluminum: A significant advancement in the sustainable synthesis of this compound is the use of aluminum dross and scrap aluminum, such as from used beverage cans. bibliotekanauki.plresearchgate.net This approach not only provides a value-added product from a waste stream but also reduces the environmental impact associated with mining and refining primary aluminum. bibliotekanauki.pl

Greener Catalysts: As mentioned earlier, replacing hazardous catalysts like mercuric chloride with less toxic alternatives such as anhydrous aluminum chloride is a key green chemistry strategy. mdpi.comcdnsciencepub.com Research is ongoing to develop even more benign and efficient catalytic systems. One approach involves using the reaction mass from a previous synthesis, which contains active alkoxide species, as a catalyst for subsequent batches, thereby reducing waste and eliminating the need for an external catalyst.

| Green Chemistry Principle | Application in this compound Synthesis | Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Using aluminum dross or scrap as a feedstock. | Reduces waste and the need for virgin materials. | bibliotekanauki.plresearchgate.net |

| Safer Chemicals | Replacing mercuric chloride with anhydrous aluminum chloride as a catalyst. | Reduces toxicity and environmental hazards. | mdpi.comcdnsciencepub.com |

| Design for Energy Efficiency | Optimizing reaction conditions and exploring alternative, less energy-intensive feedstocks. | Reduces overall energy consumption and greenhouse gas emissions. | altechadvancedmaterials.comkraftblock.com |

| Catalysis | Using the reaction mass of a previous synthesis as a catalyst for the next batch. | Eliminates the need for an external catalyst and reduces waste. |

Catalytic Applications of Trispropoxyaluminum

Role of Trispropoxyaluminum in Organic Reaction Catalysis

Aluminum isopropoxide's catalytic activity is harnessed in several key areas of organic chemistry, from creating complex polymers to facilitating highly selective chemical transformations. ontosight.ai

While not a primary catalyst for traditional Ziegler-Natta type olefin polymerization in the same way as aluminum alkyls, aluminum isopropoxide plays a significant role in various polymerization reactions, particularly the ring-opening polymerization of cyclic esters and epoxides. mdpi.comwikipedia.org

It is an effective initiator for the polymerization of ε-caprolactone, a process used to produce biodegradable polyesters. acs.org The mechanism of this polymerization is complex, involving different aggregation states of the aluminum isopropoxide catalyst. In solution, it exists as a mixture of trimeric and tetrameric clusters, which exhibit different reactivities. acs.org The introduction of alcohols or diols as chain-transfer agents further influences the reaction kinetics, allowing for the synthesis of telechelic polymers. acs.org

Similarly, aluminum isopropoxide catalyzes the polymerization of epoxides like propylene (B89431) oxide and cyclohexene (B86901) oxide. researchgate.net In the case of propylene oxide, polymerization initiated by aluminum isopropoxide can lead to polymers with both head-to-tail and head-to-head linkages, indicating that the epoxide ring opens at both the α- and β-positions. researchgate.net When used in combination with zinc chloride, the catalytic system can produce highly isotactic polymer fractions. researchgate.net It has also been shown to be a highly active catalyst for the copolymerization of cyclohexene oxide and carbon dioxide, yielding polyether-carbonates.

Furthermore, aluminum isopropoxide is used as a precursor in the preparation of advanced catalyst supports. For instance, it is a starting material for synthesizing catalytic-grade alumina (B75360) (Al₂O₃) and fluorinated alumina supports, which are used for metallocene-catalyzed olefin polymerization. mdpi.comresearchgate.net

Table 1: Polymerization Reactions Catalyzed by this compound

| Monomer(s) | Catalyst System | Polymer Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| ε-Caprolactone | Al(O-i-Pr)₃ | Polycaprolactone | Ring-opening polymerization; kinetics depend on catalyst aggregation (trimer/tetramer). | acs.org |

| Propylene Oxide | Al(O-i-Pr)₃ | Poly(propylene oxide) | Ring-opening occurs at both α and β positions. | researchgate.net |

| Propylene Oxide | Al(O-i-Pr)₃ / ZnCl₂ | Isotactic Poly(propylene oxide) | System produces highly stereoregular polymer fractions. | researchgate.net |

| Cyclohexene Oxide, CO₂ | Al(O-i-Pr)₃ | Polyether-carbonate | Active for copolymerization, producing biodegradable polymers. | rsc.org |

Aluminum isopropoxide is a well-established catalyst for transesterification and various condensation reactions. fedchem.com Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is effectively catalyzed by aluminum isopropoxide. fedchem.comwipo.int It is also used as a precursor to create heterogeneous catalysts, such as potassium iodide supported on alumina (derived from aluminum isopropoxide), for the transesterification of vegetable oils into biodiesel. researchgate.net

A notable condensation reaction catalyzed by aluminum isopropoxide is the Tishchenko reaction, which involves the self-condensation (dimerization) of an aldehyde into a symmetric ester. researchgate.netacs.org This reaction is traditionally catalyzed by aluminum alkoxides and proceeds via a hemiacetal intermediate. researchgate.net Research has demonstrated the use of aluminum isopropoxide loaded into metal-organic frameworks (MOFs) to create recyclable, heterogeneous catalysts for the Tishchenko reaction, for example, converting acetaldehyde (B116499) into ethyl acetate. researchgate.netacs.orgacs.org

Aluminum alkoxides are also known to catalyze other condensation reactions, such as the Cannizzaro reaction. reddit.com However, their application in aldol-type condensations is less common due to the lower nucleophilicity of the resulting aluminum enolates compared to those formed with alkali metal bases. reddit.com

Table 2: Transesterification and Condensation Reactions

| Reaction Type | Substrate(s) | Product(s) | Catalyst System | Reference(s) |

|---|---|---|---|---|

| Transesterification | Ester, Alcohol | New Ester, New Alcohol | Al(O-i-Pr)₃ | fedchem.comwipo.int |

| Transesterification | Sunflower Oil, Methanol | Fatty Acid Methyl Esters (Biodiesel) | KI/γ-Al₂O₃ (from Al(O-i-Pr)₃) | researchgate.net |

| Tishchenko Reaction | Acetaldehyde | Ethyl Acetate | Al(O-i-Pr)₃ / MOF | researchgate.netacs.org |

One of the most significant applications of this compound is in stereoselective reductions of carbonyl compounds. It is the classic catalyst for the Meerwein-Ponndorf-Verley (MPV) reduction, a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols using an excess of a sacrificial alcohol, typically isopropanol (B130326). slideshare.netlibretexts.org

The MPV reaction can be highly diastereoselective. For instance, the reduction of N-protected α-amino aromatic ketones using catalytic aluminum isopropoxide yields ephedrine (B3423809) analogues with high anti selectivity. organic-chemistry.org In contrast, the reduction of α-alkoxy ketones under similar conditions provides high syn selectivity, following the Felkin-Ahn model of stereochemical control. organic-chemistry.org This demonstrates that the stereochemical outcome can be directed by the substrate's functional groups, which chelate to the aluminum center. organic-chemistry.org

Crucially, this compound can also be employed in enantioselective transformations. While the standard MPV reaction using achiral aluminum isopropoxide on a prochiral ketone produces a racemic alcohol, a chiral catalytic system can be generated in situ. By reacting aluminum isopropoxide with a chiral ligand like (R)-BINOL, a chiral aluminum complex is formed. researchgate.net This complex can then catalyze the asymmetric borane (B79455) reduction of prochiral ketones, producing chiral secondary alcohols with high enantiomeric excess (up to 83% ee). researchgate.net This approach provides an effective pathway to valuable enantiopure compounds. researchgate.netgoogle.com

As a compound of aluminum, a p-block element, the catalytic functions of this compound fall squarely within the domain of main group chemistry. fedchem.comrsc.org Its activity is fundamentally derived from the Lewis acidic nature of the aluminum center. rsc.org Unlike transition metals, which often catalyze reactions through variable oxidation states, aluminum typically remains in the +3 oxidation state, facilitating reactions by coordinating to electron-rich atoms like oxygen. sbcollegeara.in

The compound serves as a prime example of a main group metal alkoxide catalyst. rsc.org Its applications in polymerization, condensation, and reduction reactions highlight the ability of main group elements to mediate complex organic transformations. researchgate.netlibretexts.org Furthermore, it is a key precursor for synthesizing other important main group materials, such as various phases of alumina (Al₂O₃), which are themselves widely used as catalysts and catalyst supports. researchgate.netresearchgate.net The study of its oligomeric nature in solution and the dissociation into active monomeric species provides insight into the dynamic behavior of main group compounds in catalytic cycles.

Stereoselective and Enantioselective Transformations

Mechanistic Elucidation of this compound Catalysis

Understanding the mechanism by which this compound catalyzes reactions is key to its effective application and the development of new synthetic methods.

The catalytic action of this compound is primarily attributed to its function as a Lewis acid. rsc.org The electron-deficient aluminum atom readily coordinates to the lone pair electrons of oxygen atoms in carbonyl groups (aldehydes and ketones). libretexts.orgsbcollegeara.in This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

In the Meerwein-Ponndorf-Verley reduction, this Lewis acid activation is the first step. The catalyst coordinates to the carbonyl substrate, bringing it into a six-membered cyclic transition state with an isopropoxide ligand. libretexts.org A hydride ion is then transferred from the isopropoxide ligand to the activated carbonyl carbon, reducing it to an alcohol while the isopropanol is oxidized to acetone (B3395972). libretexts.org The newly formed alcohol and acetone are then displaced by another substrate molecule and a sacrificial alcohol molecule from the solvent, regenerating the catalyst for the next cycle. libretexts.org

The coordination dynamics of aluminum isopropoxide are also a critical aspect of its reactivity. In the solid state and in solution, it exists not as a simple monomer but as oligomeric clusters, primarily a tetramer (Al₄(O-i-Pr)₁₂) and a trimer (Al₃(O-i-Pr)₉). acs.org These clusters are relatively stable, but it is believed that during catalysis, they dissociate into more reactive, and likely monomeric, species. This dynamic equilibrium between stable oligomers and highly reactive monomers is a key feature of its mechanism, especially in polymerization reactions. acs.org The structure of the active species can be influenced by the solvent, temperature, and the presence of other coordinating species like substrates or co-catalysts. cdnsciencepub.com

Identification of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms involving this compound catalysis hinges on the identification of transient species, namely reaction intermediates and transition states. libretexts.org These short-lived molecular entities are not reactants or products but are crucial to understanding the catalytic cycle. libretexts.org The inherent instability and fleeting nature of these species, with lifetimes often in the order of femtoseconds for transition states, make their direct observation challenging. wikipedia.org

In the context of this compound-catalyzed reactions, such as polymerization, the catalyst interacts with reactants to form an intermediate substance. This intermediate then proceeds through one or more steps to regenerate the original catalyst and form the final product. libretexts.org For instance, in the ring-opening polymerization of lactones, a proposed mechanism involves the coordination of a lactone molecule to the aluminum center of the this compound, forming a pentacoordinated intermediate. researchgate.net This is followed by the nucleophilic attack of a propoxy group on the lactone, initiating the polymerization process. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling these transient structures and their energy profiles. researchgate.netrsc.org These calculations can help to map out the potential energy surface of a reaction, identifying the low-energy pathways that the reaction is most likely to follow. lumenlearning.com The peaks on this energy landscape correspond to transition states, while the valleys represent reaction intermediates. libretexts.orglumenlearning.com

Experimental techniques are also employed to gain insights into these fleeting species. In-situ spectroscopic methods can sometimes detect the presence of intermediates, providing valuable data to support or refine proposed reaction mechanisms. mt.com For example, in a study of a cobalt-catalyzed reaction, researchers were able to identify an intermediate using in-situ infrared spectroscopy. mt.com

Understanding the structure and energetics of these intermediates and transition states is fundamental to comprehending how the catalyst functions to lower the activation energy of the reaction. harvard.edu The catalyst provides an alternative reaction pathway with a lower energy barrier, thereby increasing the reaction rate. lumenlearning.com

Catalyst Regeneration and Deactivation Pathways

The long-term performance and industrial viability of a catalytic process are critically dependent on the stability of the catalyst and its ability to be regenerated. Catalyst deactivation, the loss of catalytic activity over time, is a significant challenge in many applications. princeton.edu Deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation. diva-portal.org

In the context of aluminum alkoxide catalysts like this compound, deactivation can be a concern, particularly in polymerization reactions. google.com One potential pathway for deactivation involves the reaction of the catalyst with impurities present in the reaction mixture. For example, water can react with aluminum alkoxides, leading to the formation of aluminum hydroxides, which may be catalytically inactive. google.com The presence of certain compounds can act as catalyst poisons, which adsorb onto the active sites of the catalyst and block them from participating in the reaction. mdpi.com

Another deactivation mechanism is the aggregation of the catalyst particles. In homogeneous catalysis, the catalyst is in the same phase as the reactants, which can sometimes lead to the aggregation of catalyst molecules, reducing the number of accessible active sites. figshare.com Site isolation of the catalyst, for instance by anchoring it to a solid support, can help to prevent this aggregation and subsequent deactivation. figshare.com

Catalyst regeneration is the process of restoring the activity of a deactivated catalyst. The feasibility and method of regeneration depend on the nature of the deactivation. For instance, if deactivation is due to the deposition of carbonaceous materials (coking) on the catalyst surface, the catalyst might be regenerated by controlled oxidation to burn off the deposits. In some cases of poisoning, the catalyst may be regenerated by removing the poisoning species. mdpi.com

For this compound-based systems, understanding the specific deactivation pathways is crucial for developing effective regeneration strategies. For example, if deactivation is caused by the reaction with an alkyl aluminum cocatalyst, specific catalyst deactivation agents can be employed to produce noncorrosive and nongelatinous reaction products, facilitating the removal of the deactivated catalyst. google.com

The table below summarizes common deactivation pathways and potential regeneration strategies relevant to metal alkoxide catalysts.

| Deactivation Pathway | Description | Potential Regeneration Strategy |

| Poisoning | Irreversible adsorption of impurities on active sites. diva-portal.org | Removal of the poison source; chemical treatment to remove the poison. mdpi.com |

| Fouling | Physical deposition of substances on the catalyst surface. diva-portal.org | Physical or chemical cleaning of the catalyst surface. |

| Thermal Degradation/Sintering | Structural changes in the catalyst due to high temperatures, leading to loss of active surface area. diva-portal.org | Redispersion of the active metal particles. iastate.edu |

| Chemical Degradation | Chemical reaction of the catalyst with components of the reaction mixture. google.com | Dependent on the specific chemical reaction; may not always be reversible. |

| Aggregation | Clumping of catalyst molecules in a homogeneous system, reducing active sites. figshare.com | Anchoring the catalyst to a support to achieve site isolation. figshare.com |

Heterogeneous vs. Homogeneous Catalysis with this compound

Catalytic processes are broadly categorized into two main types: heterogeneous and homogeneous catalysis. chemguide.co.uk The distinction lies in the phase of the catalyst relative to the reactants. chemguide.co.uktutorchase.com

In homogeneous catalysis , the catalyst and the reactants exist in the same phase, typically a liquid solution. chemguide.co.uktutorchase.com this compound, being soluble in many organic solvents, can function as a homogeneous catalyst in various reactions, such as the polymerization of lactones. researchgate.net The key advantage of homogeneous catalysis is that the active sites of the catalyst are readily accessible to the reactant molecules, often leading to high reaction rates and selectivity under mild conditions. mt.comhuaruicarbon.com However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can be a costly and complex process, especially on an industrial scale. tutorchase.comhuaruicarbon.com

In contrast, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. chemguide.co.uk Typically, the catalyst is a solid, and the reactants are in a liquid or gas phase. chemguide.co.uk While this compound is inherently a molecular compound, it can be utilized in heterogeneous systems by immobilizing it onto a solid support. figshare.comiastate.edu This can be achieved by anchoring the aluminum alkoxide to materials like metal-organic frameworks (MOFs) or other porous supports. figshare.com

The primary advantage of heterogeneous catalysis is the ease of separation of the catalyst from the product mixture, which simplifies product purification and allows for the reuse of the catalyst. tutorchase.com This is a major benefit for industrial processes. huaruicarbon.com However, heterogeneous catalysts can sometimes suffer from lower activity compared to their homogeneous counterparts due to mass transfer limitations, where the reactants need to diffuse to the active sites on the catalyst surface. huaruicarbon.com

The table below provides a comparative overview of homogeneous and heterogeneous catalysis with respect to this compound.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants are in the same phase. chemguide.co.uktutorchase.com | Catalyst and reactants are in different phases. chemguide.co.uk |

| Catalyst State | This compound is dissolved in the reaction medium. researchgate.net | This compound is immobilized on a solid support. figshare.com |

| Activity/Selectivity | Often high due to readily accessible active sites. huaruicarbon.com | Can be lower due to mass transfer limitations. huaruicarbon.com |

| Catalyst Separation | Difficult and can be energy-intensive. tutorchase.com | Relatively easy, facilitating catalyst recycling. tutorchase.com |

| Catalyst Stability | May be prone to aggregation and deactivation. figshare.com | Can exhibit enhanced stability due to site isolation. figshare.com |

| Industrial Application | Less common for large-scale processes due to separation challenges. huaruicarbon.com | Widely used in industry due to ease of handling and separation. tutorchase.comhuaruicarbon.com |

Rational Design of Enhanced this compound-Based Catalytic Systems

The development of highly efficient and robust catalysts is a central goal in chemical research and industry. schrodinger.com "Rational design" refers to the deliberate and systematic approach to creating catalysts with improved properties, such as higher activity, selectivity, and stability, based on a fundamental understanding of the catalytic process. rsc.org This contrasts with traditional trial-and-error methods. nih.gov

For this compound-based systems, rational design strategies can be employed to overcome some of its inherent limitations and enhance its catalytic performance. Key areas of focus include modifying the ligand environment, utilizing support materials, and creating well-defined active sites.

Ligand Modification: The propoxy ligands in this compound play a crucial role in its catalytic activity. By systematically modifying these ligands, it is possible to tune the electronic and steric properties of the aluminum center, thereby influencing the catalyst's reactivity and selectivity. For example, introducing electron-withdrawing or electron-donating groups into the ligands can alter the Lewis acidity of the aluminum, which can have a significant impact on its catalytic performance in reactions like polymerization. nih.gov

Support Materials and Immobilization: As discussed in the previous section, immobilizing this compound onto a solid support is a key strategy for creating heterogeneous catalysts with improved stability and recyclability. figshare.comiastate.edu The choice of support material is critical, as the support can do more than just provide a physical anchor. Metal-support interactions can significantly influence the catalytic properties of the active species. researchgate.net Porous materials with high surface areas, such as silicas, aluminas, and metal-organic frameworks (MOFs), are commonly used as supports. figshare.comresearchgate.net The design of these supported catalysts involves controlling the distribution and accessibility of the active sites.

Creation of Well-Defined Active Sites: A major challenge in catalysis is the often-complex and heterogeneous nature of the active sites on a catalyst's surface. Rational design aims to create catalysts with well-defined, uniform active sites. This can lead to higher selectivity, as all active sites will catalyze the desired reaction in the same way. In the context of supported this compound, this could involve techniques that ensure the uniform grafting of the aluminum alkoxide onto the support surface.

The table below outlines some rational design strategies for enhancing this compound-based catalysts.

| Design Strategy | Objective | Example |

| Ligand Engineering | Tune electronic and steric properties of the catalyst. nih.gov | Introduction of bulky or electron-rich/poor groups to the propoxy ligands. |

| Immobilization on Supports | Improve stability, reusability, and prevent aggregation. figshare.comiastate.edu | Anchoring this compound to the nodes of a metal-organic framework (MOF). figshare.com |

| Control of Metal-Support Interactions | Enhance catalytic activity and selectivity. researchgate.net | Choosing a support material that favorably interacts with the aluminum center. |

| Nanostructuring | Increase surface area and the number of active sites. escholarship.org | Creating nanoparticle-supported this compound catalysts. |

| Bimetallic Systems | Introduce synergistic effects between two different metals. escholarship.org | Combining this compound with another metal catalyst to enhance a specific reaction step. |

By employing these rational design principles, it is possible to develop a new generation of this compound-based catalysts with superior performance tailored for specific chemical transformations.

Trispropoxyaluminum in Advanced Materials Science and Engineering

Precursor Chemistry for Polymeric and Hybrid Materials

Trispropoxyaluminum serves as a crucial precursor in the synthesis of advanced polymeric and hybrid materials. Its reactivity allows for the controlled formation of complex material architectures with unique properties.

Synthesis of Advanced Polymer Architectures

In the realm of polymer chemistry, this compound is utilized in various polymerization strategies. It can act as a catalyst or co-catalyst in processes like ring-opening polymerization, enabling the creation of polymers with specific molecular weights and distributions. For instance, it has been employed in the synthesis of polyesters and other copolymers, where it influences the polymer's final properties. The ability to control the polymer architecture at the molecular level is critical for developing materials for specialized applications.

Formation of Inorganic-Organic Hybrid Composites

Research has shown that the inclusion of inorganic components can significantly improve the properties of the resulting hybrid material. For example, the incorporation of metal oxides derived from precursors like this compound can enhance the mechanical and thermal properties of polymers.

Table 1: Examples of Inorganic-Organic Hybrid Composites

| Inorganic Component Precursor | Organic Matrix | Resulting Composite Properties | Potential Applications |

| This compound | Poly(methyl methacrylate) (PMMA) | Increased thermal stability, improved mechanical strength | Optical devices, coatings |

| This compound | Epoxy Resin | Enhanced hardness, better adhesion | Adhesives, structural components |

| This compound | Polyethylene terephthalate (B1205515) (PET) | Improved strength and plasticity | Lightweight automotive and aerospace parts |

Sol-Gel Processing and Derived Materials

The sol-gel process is a versatile method for producing solid materials from small molecules, and this compound is a commonly used precursor in this technique. The process involves the conversion of a sol (a colloidal solution) into a gel, which is a solid network enclosing a liquid phase. By controlling the reaction conditions, such as pH and temperature, the properties of the final material can be precisely tuned.

The sol-gel method using this compound can produce a variety of materials, including:

Ceramic Nanoparticles: These are used in a wide range of applications due to their unique properties at the nanoscale.

Aerogels and Xerogels: These are highly porous materials with low density and high surface area.

Thin Films and Coatings: The sol-gel process is widely used for depositing thin films onto various substrates.

The versatility of the sol-gel process allows for the incorporation of other elements and organic moieties, leading to the formation of complex hybrid materials with tailored functionalities.

Application in Advanced Coating Technologies and Thin Films

This compound is a key ingredient in the formulation of advanced coatings and the deposition of thin films. These coatings can provide a range of functionalities, including corrosion resistance, wear resistance, and tailored optical or electronic properties.

Methods for applying these coatings include:

Spin Coating: A technique used to create uniform thin films on flat substrates.

Dip Coating: A process where the substrate is immersed in and withdrawn from a coating solution.

Spray Coating: A method that allows for the coating of complex shapes.

The properties of the resulting thin films are highly dependent on the deposition parameters, such as the concentration of the precursor solution, the withdrawal speed in dip coating, or the spin speed in spin coating. The use of this compound in these technologies enables the creation of high-performance coatings for a wide array of industrial applications, from aerospace components to medical devices. For instance, heat-resistant powder coatings can protect components in high-temperature environments.

Integration within Nanostructured Materials and Devices

Nanostructured materials, which have at least one dimension in the nanometer range, exhibit unique properties compared to their bulk counterparts. This compound is instrumental in the synthesis of various nanostructured materials.

Examples of nanostructured materials synthesized using this compound as a precursor include:

Nanoparticles: These can be engineered for specific applications in catalysis, electronics, and medicine.

Nanotubes and Nanowires: These one-dimensional nanostructures have potential applications in nanoelectronics and sensors.

Nanocomposites: These materials consist of nanoparticles embedded in a matrix, leading to enhanced properties.

The ability to control the size, shape, and composition of these nanostructures is crucial for their application in advanced devices. For example, the precise control over nanoparticle synthesis offered by the sol-gel process is essential for many applications.

Role in High-Performance Composite Material Systems

This compound plays a significant role in the development of high-performance composite materials. These materials, which consist of a reinforcement phase embedded in a matrix phase, offer superior properties such as high strength-to-weight ratio and stiffness.

In the context of high-performance composites, this compound can be used to:

Synthesize the matrix material: For example, it can be a precursor for ceramic matrix composites (CMCs).

Create nanoparticle fillers: The introduction of nanoparticles can enhance the mechanical and thermal properties of the composite.

The development of advanced composites is crucial for industries such as aerospace, automotive, and sporting goods, where high performance is a key requirement.

Advanced Spectroscopic and Analytical Characterization of Trispropoxyaluminum Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular and electronic structure of trispropoxyaluminum. These techniques probe the interactions of the compound with electromagnetic radiation, providing insights into its atomic composition, chemical bonding, and the local environment of its constituent atoms.

NMR spectroscopy is a powerful tool for investigating the structure of this compound in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

27Al NMR Spectroscopy

27Al NMR is particularly valuable for studying aluminum compounds. nih.gov The 27Al nucleus has a spin of 5/2 and is therefore quadrupolar, which results in line broadening that is sensitive to the symmetry of the local environment around the aluminum atom. huji.ac.il Symmetrical environments lead to sharper signals, while asymmetrical environments result in broader lines. huji.ac.il The chemical shift of the 27Al nucleus provides information about its coordination number. Generally, 27Al chemical shifts for aluminum compounds span a wide range from approximately -200 to 200 ppm. huji.ac.il

For this compound, the aluminum atom is expected to be in a tetracoordinate or higher coordination state due to the oligomeric nature of metal alkoxides. In related heterotrimetallic-μ-oxo alkoxide complexes containing aluminum, a 27Al NMR signal around δ 68.0 ppm has been attributed to a tetrahedral aluminum environment. derpharmachemica.com Based on this, the 27Al NMR spectrum of this compound is anticipated to show signals in the region characteristic of tetra- or penta-coordinate aluminum. The presence of multiple species in solution, such as dimers or trimers, could lead to the observation of multiple, potentially broad, resonances.

1H and 13C NMR Spectroscopy

1H and 13C NMR spectroscopy are used to characterize the organic propoxy ligands of this compound. These techniques provide information on the number of chemically distinct protons and carbons and their connectivity. slideshare.net

The 1H NMR spectrum of the n-propoxy group is expected to show three distinct signals: a triplet for the terminal methyl (CH3) protons, a sextet for the central methylene (B1212753) (CH2) protons, and a triplet for the methylene protons attached to the oxygen atom (OCH2). The chemical shifts and coupling constants would be influenced by the electronegativity of the aluminum-oxygen bond.

The 13C NMR spectrum would similarly display three signals corresponding to the three carbon atoms of the n-propoxy group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Due to the lack of direct experimental data for this compound, the following table presents estimated 1H and 13C NMR chemical shifts based on data for magnesium n-propoxide nanowires, which provide a reasonable model for the n-propoxy ligand in a metal alkoxide environment. researchgate.net

| Nucleus | Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| 1H | -CH3 | ~ 0.9 | Triplet |

| 1H | -CH2- | ~ 1.6 | Sextet |

| 1H | -OCH2- | ~ 3.5 | Triplet |

| 13C | -CH3 | ~ 10 | |

| 13C | -CH2- | ~ 26 | |

| 13C | -OCH2- | ~ 65 |

Table 1: Estimated 1H and 13C NMR Chemical Shifts for the n-propoxy group in this compound, based on data from analogous metal propoxides. researchgate.net

The FTIR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the n-propoxy ligands and the Al-O bonds. Key characteristic bands would include:

C-H stretching vibrations: In the 2800-3000 cm-1 region, arising from the methyl and methylene groups of the propoxy ligands.

C-O stretching vibrations: Typically observed in the 1000-1200 cm-1 range. The position of this band can provide insights into the nature of the Al-O-C linkage.

Al-O stretching vibrations: These vibrations are expected in the lower frequency region of the spectrum, generally between 500 and 700 cm-1. These bands are direct probes of the aluminum-oxygen backbone of the molecule. rruff.info

The following table summarizes the expected vibrational bands for this compound based on general knowledge of metal alkoxide spectra and related compounds. rruff.inforesearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Technique |

| C-H stretch | 2800 - 3000 | FTIR, Raman |

| C-O stretch | 1000 - 1200 | FTIR, Raman |

| Al-O stretch | 500 - 700 | FTIR, Raman |

Table 2: Expected Characteristic Vibrational Bands for this compound. rruff.inforesearchgate.net

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In the case of this compound, which is prone to oligomerization, mass spectrometry can help identify the different species present in the gas phase. core.ac.uk

The fragmentation of this compound in the mass spectrometer would likely involve the loss of propoxy groups or parts of the alkyl chain. For instance, the fragmentation of the related aluminum isopropoxide has been studied, showing the formation of various organoaluminum fragments. researchgate.net A prominent peak at m/z 59 in the mass spectrum of aluminum isopropoxide has been assigned to a hydrocarbon group fragmented from the precursor. researchgate.net Similar fragmentation pathways can be anticipated for this compound.

Elemental analysis provides the percentage composition of each element in the compound. For this compound (C9H21AlO3), the theoretical elemental composition is:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 52.92 |

| Hydrogen (H) | 1.01 | 21 | 21.21 | 10.39 |

| Aluminum(Al) | 26.98 | 1 | 26.98 | 13.21 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 23.50 |

| Total | 204.28 | 100.00 |

Table 3: Theoretical Elemental Composition of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.org For this compound, XPS can provide valuable information about the oxidation state of aluminum and the chemical environment of carbon and oxygen.

The Al 2p core level spectrum is of particular interest. In aluminum-containing sol-gel coatings, the Al 2p peak is typically observed in the binding energy range of 74.4 - 75.8 eV. tudublin.ie The exact binding energy can provide information about the coordination environment of the aluminum atom. For instance, in situ XPS analysis of the atomic layer deposition of aluminum oxide has been used to monitor the chemical state of aluminum during film growth. rsc.org

The C 1s and O 1s spectra would provide information about the propoxy ligands. The C 1s spectrum would show different components corresponding to the carbon atoms in different chemical environments (C-C, C-O). The O 1s spectrum would provide information about the Al-O-C linkages.

| Core Level | Expected Binding Energy Range (eV) |

| Al 2p | 74.4 - 75.8 |

| C 1s | 284 - 288 |

| O 1s | 530 - 533 |

Table 4: Expected Binding Energy Ranges for this compound in XPS. tudublin.ie

Mass Spectrometry and Elemental Analysis

Diffraction and Scattering Methodologies for Structural Analysis

Diffraction and scattering techniques are essential for determining the three-dimensional arrangement of atoms in a material, providing fundamental insights into its crystalline or amorphous nature.

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. drawellanalytical.com By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. drawellanalytical.com

Should a crystalline form of this compound be obtained, XRD analysis would provide precise information on:

Unit cell dimensions: The size and shape of the repeating unit of the crystal lattice.

Space group symmetry: The symmetry operations that describe the arrangement of atoms in the crystal.

Atomic coordinates: The positions of all atoms within the unit cell, allowing for the determination of bond lengths and angles.

The powder XRD pattern of a crystalline material is a unique fingerprint that can be used for phase identification. For a hypothetical crystalline this compound, the XRD pattern would consist of a series of diffraction peaks at specific 2θ angles, the positions and intensities of which would be determined by its crystal structure. In the absence of experimental data, a simulated XRD pattern would require a known crystal structure.

Small-Angle Scattering (SAS) for Nanoscale Features

Small-Angle Scattering (SAS), encompassing both Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), is a powerful non-destructive technique for investigating the nanoscale structural features of materials, typically in the range of 1 to 100 nanometers. diva-portal.orgekb.eg In the context of this compound systems, SAS is instrumental in characterizing the evolution of particle size, shape, and correlations during the sol-gel process, where the alkoxide precursor undergoes hydrolysis and condensation to form alumina (B75360) gels. uni-saarland.deutwente.nl

In-situ SAXS studies on sol-gel systems derived from aluminum alkoxides reveal critical information about the structure formation process. nih.govkyoto-u.ac.jp For instance, during the acid-catalyzed hydrolysis and condensation of aluminum alkoxides, SAXS can trace the polymerization process, showing the formation of mass-fractal structures through the linking of Al-O-Al bonds. uni-saarland.de The analysis of scattering data provides insights into the aggregation of primary particles and the influence of additives, such as polymers, on the resulting nanostructure and micrometer-scale heterogeneity. nih.govkyoto-u.ac.jp

Research on related aluminosilicate (B74896) systems using SAXS has demonstrated the ability to follow the polymerization of alkoxide precursors and the subsequent aggregation of nanoparticles. iucr.org These studies help in understanding how reaction conditions, like the presence of different catalysts or the ratio of water to alkoxide, affect the final morphology of the material, which can range from wormhole-like pore structures to bundles of nanofibers. ijcce.ac.ir The collective results from SAXS combined with Wide-Angle X-ray Scattering (WAXS) can confirm the presence of crystalline mesoporous structures in the final calcined alumina. researchgate.net

Table 1: Representative Findings from SAS Analysis of Aluminum Alkoxide Sol-Gel Systems

| Parameter Studied | Observation | Implication | Reference |

|---|---|---|---|

| Polymerization Mechanism | Formation of mass-fractal structures through Al-O-Al linkages. | Progressive polymerization controls gel formation. | uni-saarland.de |

| Phase Separation | Spinodal-decomposition-type phase separation observed in the presence of polymers like PEO. | Leads to hierarchically porous structures. | nih.govkyoto-u.ac.jp |

| Structural Evolution | Growth and aggregation of primary particles within phase-separated domains. | Additives influence both nano- and micro-scale structure. | nih.gov |

Microscopic and Imaging Modalities for Morphological and Spatial Analysis

Microscopic techniques are indispensable for the direct visualization and analysis of the morphology, structure, and spatial arrangement of materials derived from this compound. These methods provide high-resolution images at the micro- and nanoscale, offering a direct link between synthesis parameters and the resulting material architecture.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are fundamental tools for characterizing the morphology of alumina powders and films produced from this compound precursors. researchgate.netmeasurlabs.com

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and particle morphology of alumina materials. google.comresearchgate.net Studies on alumina powders synthesized via the sol-gel method using aluminum isopropoxide show that SEM can reveal the formation of irregularly shaped particles and provide information on their aggregation. metall-mater-eng.com For thin films, SEM imaging confirms the deposition of smooth and uniform layers. aip.orgaip.org

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of internal structures, crystal lattices, and the size and distribution of nanoparticles. ekb.egmeasurlabs.com TEM analysis of γ-Al₂O₃ nanoparticles derived from aluminum isopropoxide has shown uniform, low-agglomeration nanostructures with average crystallite sizes as small as 5.8 nm. ekb.egkashanu.ac.ir High-Resolution TEM (HRTEM) can further detail the lattice structures and grain boundaries, confirming the crystalline phase of the alumina, such as the γ-Al₂O₃ or α-Al₂O₃ phase. ekb.egkoreascience.kr

Aberration-Corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (AC-HAADF-STEM) provides atomic-resolution imaging with contrast sensitive to the atomic number (Z-contrast). researchgate.net This makes it an excellent tool for elemental mapping at the nanoscale. In the analysis of composite materials or doped aluminas derived from alkoxide precursors, AC-HAADF-STEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), can confirm the homogeneous distribution of elements and the composition of different phases within the material. acs.orgdiva-portal.org

Table 2: Summary of Electron Microscopy Findings for Alumina from Alkoxide Precursors

| Technique | Information Obtained | Typical Findings | Reference(s) |

|---|---|---|---|

| SEM | Surface morphology, particle shape, and uniformity of films. | Smooth, uniform films; irregularly shaped or spherical nanoparticles. | metall-mater-eng.comaip.orgaip.org |

| TEM | Nanoparticle size, size distribution, degree of agglomeration, and internal structure. | Low agglomeration; average crystallite sizes from ~5 to 15 nm. | ekb.egkashanu.ac.ir |

| HRTEM | Crystalline structure, lattice fringes, and interfacial layers. | Confirmation of γ-Al₂O₃ and α-Al₂O₃ phases; analysis of interfacial layers with substrates. | ekb.egkoreascience.kr |

| AC-HAADF-STEM/EDX | Atomic-resolution imaging and elemental mapping. | Homogeneous elemental distribution in composite materials; phase composition. | acs.orgdiva-portal.org |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a sample's surface topography. psu.ac.th It is particularly valuable for characterizing thin films and coatings derived from this compound precursors, providing quantitative data on surface roughness and feature sizes with near-atomic resolution. kashanu.ac.irle.ac.uk

In the context of Atomic Layer Deposition (ALD) using aluminum alkoxides like aluminum tri-isopropoxide, AFM studies have demonstrated the deposition of atomically flat and uniform alumina films. aip.orgkoreascience.kr The root mean square (RMS) roughness of these films can be as low as 0.3–0.5 nm, indicating a very smooth surface. aip.org AFM is also employed to investigate the effect of processing parameters, such as curing temperature or the inclusion of nanoparticles, on the surface morphology of sol-gel derived coatings. le.ac.ukresearchgate.net By analyzing the topographical maps, researchers can assess how these parameters influence the coating's structure and integrity. nih.govwhiterose.ac.uk

Table 3: Key Parameters Measured by AFM for Alumina Films from Alkoxide Precursors

| Parameter | Description | Typical Values/Observations | Reference(s) |

|---|---|---|---|

| Surface Topography | 3D visualization of the film's surface features. | Regular, globulated morphology; atomically flat and uniform surfaces. | koreascience.kracs.org |

| Surface Roughness (RMS) | Quantitative measure of the vertical deviations of the surface. | 0.3 - 0.5 nm for smooth ALD films. | aip.org |

| Feature Size | Measurement of dimensions of surface structures like grains or pores. | Nanoscale feature analysis. | kashanu.ac.ir |

| Processing Effects | Impact of temperature or additives on surface structure. | Changes in morphology with different curing temperatures. | researchgate.net |

Electron Microscopy (SEM, TEM, AC-HAADF-STEM)

Thermal Analysis for Decomposition and Stability Assessment

Thermal analysis techniques are crucial for evaluating the thermal stability, decomposition pathways, and compositional characteristics of this compound and the materials derived from it. scribd.comucl.ac.uk The most common methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). psu.ac.th

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. scribd.com For aluminum alkoxide precursors, TGA is used to determine decomposition temperatures and to analyze the products formed during thermal treatment. cas.czceramics-silikaty.cz TGA of aluminum isopropoxide shows significant weight loss corresponding to the removal of organic groups and the transformation into aluminum oxide. researchgate.netpsu.ac.th For example, a TGA curve might show an initial weight loss due to the evaporation of adsorbed water, followed by major weight loss stages corresponding to the decomposition of the alkoxide into boehmite (AlOOH) and finally to alumina (Al₂O₃). ceramics-silikaty.czscispace.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. psu.ac.th DSC analysis reveals phase transitions, such as crystallization or melting, by detecting endothermic or exothermic events. ceramics-silikaty.cz In the study of alumina formation, a sharp exothermic peak in a DSC curve, often observed around 860-980°C without a corresponding weight loss in the TGA, indicates the crystallization of amorphous alumina into a crystalline phase like γ-Al₂O₃. uni-saarland.deresearchgate.net

The combined TGA/DSC analysis provides a comprehensive thermal profile. For instance, in the synthesis of γ-alumina, TGA/DTA (Differential Thermal Analysis) shows that a large weight loss occurs up to 500°C due to the elimination of water and organic components, while an exotherm at ~980°C signifies the phase transformation to alumina. uni-saarland.demetall-mater-eng.com

Table 4: Thermal Analysis Data for Aluminum Alkoxide-Derived Materials

| Material System | Technique | Key Observation | Temperature Range | Reference |

|---|---|---|---|---|

| Aluminum Isopropoxide | TGA | Major weight loss due to vaporization/decomposition. | ~325°C | researchgate.net |

| Hydrothermally treated Aluminum Aminoalkoxide | TGA/DSC | ~20% weight loss from adsorbed species and organics. | up to 200°C | cas.cz |

| Boehmite from Alkoxide Hydrolysis | TGA/DTA | Dehydration to Al₂O₃ begins with a sharp endothermic effect. | Starts at 330°C | scispace.com |

| Amorphous Alumina Gel | DTA | Sharp exotherm indicating crystallization to γ-Al₂O₃. | ~980°C | uni-saarland.de |

In-Situ and Operando Characterization for Dynamic Process Monitoring

In-situ and operando characterization techniques are at the forefront of materials analysis, allowing researchers to study materials under real-time, operational conditions. mdpi.com This approach provides dynamic information about structural and chemical changes as they happen, which is often lost in conventional ex-situ measurements. mdpi.com

For this compound systems, these techniques are particularly insightful for monitoring the sol-gel process and atomic layer deposition (ALD). In-situ SAXS, for example, allows for the real-time observation of nanoparticle formation and aggregation during the hydrolysis and condensation of aluminum alkoxides. nih.govkyoto-u.ac.jp This reveals the kinetics of the process and how parameters like pH or additives influence the structural evolution from sol to gel. uni-saarland.de

In the context of ALD, operando techniques like quadrupole mass spectrometry (QMS) and spectroscopic ellipsometry are combined to monitor the growth of alumina films cycle by cycle. mdpi.com QMS can detect reaction byproducts in real-time, such as isopropanol (B130326) released during the water pulse in an ALD process using aluminum tri-isopropoxide, confirming the ligand exchange reaction mechanism. aip.org Spectroscopic ellipsometry provides real-time data on film thickness, allowing for precise control and diagnosis of the growth process. mdpi.com The combination of these techniques in a single cluster system enables a comprehensive understanding of the early stages of film growth and the influence of the substrate on the deposition process. mdpi.com

Recent advancements also include the use of optical trapping combined with Raman spectroscopy to monitor sol-gel reactions within individual levitated micro-droplets of alkoxysilane precursors, a technique with potential applications for aluminum alkoxide systems as well. acs.orgnih.gov This method can track the chemical evolution from precursor to oxide in real-time. nih.gov

Table 5: Applications of In-Situ and Operando Techniques for this compound Systems

| Technique | Process Monitored | Information Gained | Reference |

|---|---|---|---|

| In-Situ SAXS | Sol-Gel Synthesis | Real-time evolution of particle size, aggregation, and phase separation. | nih.govkyoto-u.ac.jp |

| Operando QMS | Atomic Layer Deposition (ALD) | Identification of reaction byproducts, confirmation of reaction mechanisms. | aip.orgmdpi.com |

| Operando Spectroscopic Ellipsometry | Atomic Layer Deposition (ALD) | Real-time film thickness and growth rate monitoring. | mdpi.com |

| In-Situ Raman Spectroscopy | Sol-Gel Synthesis in Droplets | Real-time chemical composition changes (hydrolysis and condensation). | acs.orgnih.gov |

Computational Chemistry and Theoretical Investigations of Trispropoxyaluminum

Quantum Chemical Calculations

Quantum chemical calculations, predominantly utilizing Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of trispropoxyaluminum at an atomic level. acs.orgresearchgate.net These methods allow for the detailed examination of electronic structure, reaction energetics, and spectroscopic characteristics.

Theoretical studies have focused on the electronic structure and the nature of bonding in both monomeric and oligomeric forms of this compound. In its monomeric state, the aluminum center is typically tricoordinate, but it readily forms more complex structures. DFT calculations reveal that this compound has a strong tendency to form oligomers, such as dimers and trimers, through bridging propoxy groups. acs.orgacs.org In these oligomers, the aluminum atoms achieve higher coordination numbers, typically becoming pentacoordinate, which stabilizes the structure. acs.org

Analysis of the aluminum-oxygen (Al-O) bonds indicates a significant degree of covalent character, though they are highly polarized. Theoretical investigations into Al-O π-bonding have been performed to understand the electronic contributions to the stability and reactivity of aluminum alkoxides. researchgate.net The geometry of these oligomers, including Al-O bond lengths and Al-O-Al bond angles, has been optimized using various basis sets, such as B3LYP/6-31G(d,p), to predict the most stable conformations. acs.orgacs.org For instance, calculations on Al(OC₃H₇)₃ oligomers show that they are linked by four-membered Al-O rings. acs.org

| Parameter | Description | Typical Computational Finding |

|---|---|---|

| Coordination Number | Number of atoms directly bonded to the central aluminum atom. | Monomer: 3; Dimer/Trimer: 4 or 5 (bridging structures). acs.org |

| Al-O Bond Type | Nature of the chemical bond between aluminum and oxygen. | Highly polarized covalent bond. x-mol.net |

| Oligomeric Structures | Association of multiple Al(OPr)₃ units. | Forms stable dimers and trimers through Al-O-Al bridges. acs.org |

| Basis Set/Functional | Theoretical level used for calculations. | DFT with B3LYP/6-31G(d,p) is commonly used. acs.org |

Computational methods are critical for mapping the reaction pathways of processes involving this compound, such as hydrolysis and polymerization. acs.orgresearchgate.net DFT calculations have been used to investigate the hydrolysis mechanisms of Al(OC₃H₇)₃ monomers, dimers, and trimers in both neutral and alkaline conditions. acs.orgacs.org These studies show that first-order hydrolysis is energetically favorable, though oligomerization is often preferred in alkaline solutions due to high energy barriers for hydrolysis. acs.org

In the context of polymerization, theoretical calculations have detailed the initiation mechanism for the ring-opening polymerization (ROP) of cyclic esters like lactide. researchgate.netresearchgate.net The widely accepted "coordination-insertion" mechanism has been thoroughly investigated. researchgate.net This process involves the coordination of the monomer to the aluminum center, followed by the nucleophilic attack of a propoxy group on the monomer's carbonyl carbon, leading to the cleavage of the ester bond. researchgate.net

Transition state (TS) calculations are crucial for determining the energy barriers and kinetics of these reactions. For the ROP of lactide initiated by Al(OR)₃, a rate-limiting "pendulum" transition state has been identified through DFT calculations. researchgate.net The energetic profiles for these reaction pathways provide a fundamental understanding of the catalyst's activity and selectivity. nih.gov

| Reaction Type | Mechanism Detail | Computational Method | Key Finding |

|---|---|---|---|

| Hydrolysis | First-order hydrolysis of monomer and oligomers. | DFT (B3LYP/6-31G(d,p)) with CPCM solvation model. acs.org | Energetically favorable in neutral solutions; high barriers in alkaline conditions. acs.org |

| Ring-Opening Polymerization (ROP) | Coordination-insertion mechanism. | DFT (B3LYP/6-31G(d,p)). researchgate.net | Identified a "pendulum" transition state as the rate-limiting step. researchgate.net |

| Meerwein-Ponndorf-Verley Reduction | Hydride transfer via a six-membered ring transition state. | DFT calculations. pnas.org | Elucidation of the cyclic transition state involving coordination to the carbonyl oxygen. |

Theoretical calculations are frequently used to predict spectroscopic properties, which serves as a powerful tool for validating experimentally observed structures and understanding their electronic environments. DFT calculations can accurately predict vibrational frequencies, which are then compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. researchgate.netcsic.es For instance, characteristic Al-O and isopropoxide C-O stretching bands in the range of 950–1050 cm⁻¹ can be calculated and matched with FT-IR data to confirm structural assignments.

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, can be computed. acs.orgcsic.es For aluminum alkoxides, ²⁷Al NMR is particularly informative. Calculations help assign the observed chemical shifts to aluminum atoms in different coordination environments (e.g., tetra-, penta-, or hexa-coordinate), which is crucial for characterizing the complex oligomeric mixtures present in solution. pnas.orgacs.org The correlation of calculated and experimental spectra provides strong evidence for the proposed structures and their dynamic behavior in solution. nsf.gov

Reaction Pathway Elucidation and Transition State Calculations

Molecular Dynamics and Simulation Studies

While quantum mechanics is ideal for studying the details of specific molecules or reaction steps, molecular dynamics (MD) simulations are employed to investigate the collective behavior of molecules over time, such as aggregation and polymerization kinetics.

This compound and other aluminum alkoxides are known to exist as complex aggregates in solution. ru.nl Molecular dynamics simulations can model the self-assembly of these molecules, providing insights into the formation of dimers, trimers, and larger oligomers. researchgate.netacs.org These simulations track the interactions between individual molecules, governed by force fields, to reveal how factors like solvent polarity and temperature influence the size and structure of aggregates. easychair.org

Studies on related systems show that in non-polar solvents, aggregation is prevalent, leading to species with bridging alkoxide groups and higher coordination numbers for the aluminum centers. In contrast, coordinating solvents can compete for binding sites on the aluminum atom, potentially leading to smaller aggregates or monomeric species. easychair.org These simulations help to rationalize experimental observations from techniques like NMR spectroscopy, which indicate a dynamic equilibrium between various oligomeric forms in solution. researchgate.net

Molecular dynamics simulations, particularly reactive force field (ReaxFF) methods, are used to model the dynamic processes of polymerization. researchgate.netnsf.govosti.gov These simulations can capture the chemical reactions of hydrolysis and polymerization over longer timescales than accessible with DFT. researchgate.net By simulating a system containing the initiator (this compound) and monomer molecules, researchers can observe the step-by-step growth of polymer chains.

Intermolecular Interactions and Aggregation Behavior

Advanced Modeling for Catalytic Activity and Selectivity Prediction

The prediction of catalytic activity and selectivity for catalysts like this compound is a primary objective of computational chemistry. While foundational methods provide essential energetic and structural data, advanced modeling techniques are increasingly employed to bridge the gap between theoretical calculations and real-world catalytic performance. These models integrate data from quantum mechanics to simulate complex reaction dynamics, catalyst behavior under operational conditions, and to accelerate the discovery of improved catalytic systems.

The Role of Predictive Computational Models

Advanced computational models offer a pathway to understanding and optimizing catalytic processes beyond the insights available from static calculations. numberanalytics.com For this compound, these models are crucial for several reasons:

Mechanism Elucidation: They can unravel complex reaction networks, identify rate-determining steps, and explain observed selectivity, such as the high diastereoselectivity seen in Meerwein-Ponndorf-Verley (MPV) reductions. organic-chemistry.orgwikipedia.org

Catalyst Design: By predicting how structural or environmental changes affect performance, these models guide the rational design of more efficient and selective catalysts. umich.edu

Accelerated Discovery: Machine learning and high-throughput screening methods can rapidly assess vast numbers of potential catalyst variations, significantly speeding up the discovery process. energy.govresearchgate.net

Machine Learning in Catalyst Design

Machine learning (ML) is emerging as a powerful tool in catalysis research for its ability to identify complex, multi-dimensional relationships within large datasets. researchgate.netescholarship.org In the context of this compound, ML models can be trained on data from both computational simulations and high-throughput experiments to predict catalytic performance. researchgate.net

The typical workflow involves:

Data Generation: Creating a dataset that includes catalyst features (e.g., support material, ligand structure), reaction conditions, and observed outcomes (e.g., yield, selectivity). escholarship.org

Descriptor Selection: Identifying key physical, chemical, or structural properties (descriptors) that correlate with catalytic activity. escholarship.org

Model Training: Using algorithms to learn the relationship between the descriptors and the catalytic performance. umich.eduresearchgate.net

Prediction and Validation: Employing the trained model to predict the performance of new, untested catalyst systems and guiding experimental synthesis and testing. umich.eduarc-cbbc.nl

Recent studies have demonstrated the use of machine-learning potential (MLP) calculations to investigate the adsorption mechanisms of related aluminum precursors like dimethylaluminum isopropoxide (DMAI), highlighting the potential of these methods for understanding surface interactions critical to catalysis. researchgate.net

Kinetic Monte Carlo (KMC) Simulations

For a heterogenized this compound catalyst, a KMC simulation would involve:

Defining a lattice to represent the catalyst surface (e.g., silica (B1680970) or alumina). frontiersin.org

Calculating the rate constants for all relevant elementary steps (e.g., reactant adsorption, hydride transfer, product desorption) using methods like Density Functional Theory (DFT). tum.de

Simulating the sequence of these events over time based on their probabilities, governed by the calculated rate constants. mpg.de

This methodology can effectively model phenomena such as competition between different molecules for active sites and the impact of surface crowding on reaction kinetics. frontiersin.orgresearchgate.net For instance, KMC simulations have been used to study the competitive adsorption of components on aluminum oxide surfaces, providing insights into how additives can influence surface concentration and, by extension, adhesive strength, a process analogous to catalyst-reactant interactions. researchgate.net

Operando Computational Modeling

A significant frontier in computational catalysis is the development of operando models, which aim to simulate catalyst behavior under realistic, operational conditions of temperature and pressure. rsc.orgstars-natur.cz Standard computational models often rely on idealized conditions (e.g., 0 K, ultra-high vacuum), which may not accurately represent the dynamic nature of a working catalyst. rsc.org

Operando modeling integrates various techniques to create a more realistic picture:

Ab Initio Thermodynamics: This method is used to predict the stability of different catalyst surface states and intermediates in the presence of reactive gases at relevant temperatures and pressures. stars-natur.czd-nb.info

Biased Molecular Dynamics: These simulations can accelerate the exploration of rare events, such as the breaking and forming of chemical bonds, providing insight into reaction pathways under dynamic conditions. rsc.org

By combining these approaches, researchers can move from static pictures to dynamic simulations of the catalytic cycle, providing a more accurate prediction of how a catalyst like this compound functions in an industrial reactor. researchgate.net

Interactive Data Tables

Table 1: Comparison of Advanced Modeling Techniques for Catalysis

| Modeling Technique | Primary Application | Information Predicted | Relevance to this compound |

| Machine Learning (ML) | High-throughput catalyst screening; Identifying structure-activity relationships. umich.eduresearchgate.net | Catalytic activity, selectivity, optimal reaction conditions. escholarship.org | Accelerating the design of modified this compound catalysts with enhanced performance. energy.govresearchgate.net |

| Kinetic Monte Carlo (KMC) | Simulating the time-evolution of surface reactions; Bridging atomistic and macroscopic scales. frontiersin.orgmpg.de | Reaction rates, catalyst coverage, effects of diffusion and surface crowding. tum.de | Modeling the kinetics of MPV reductions on heterogenized this compound supports. researchgate.net |

| Operando Modeling | Simulating catalyst behavior under realistic temperature and pressure conditions. rsc.orgstars-natur.cz | Dynamic changes in active sites, catalyst stability, pressure/temperature effects on selectivity. d-nb.info | Predicting the performance and stability of this compound in a continuous flow reactor. rsc.org |

Table 2: Research Findings on Heterogenized this compound Catalysts

This table summarizes experimental findings that can serve as a basis for developing and validating predictive computational models.

| Catalyst System | Support Material | Key Finding | Reference |

| Al(OiPr)3-SiO2 | Silica (SiO₂) | Showed the highest catalytic activity among tested supports for MPV reduction. | researchgate.net |

| Al(OiPr)3-Al2O3 | Gamma-Alumina (γ-Al₂O₃) | Activity was similar to the silica-supported catalyst, indicating that small differences in support structure had little impact. | researchgate.net |

| Al(OiPr)3-TiO2 | Titania (TiO₂) | Exhibited lower catalytic activity compared to silica and alumina-supported versions. | researchgate.net |

| Al(III)-calix umich.eduarene on Silica | Silica (SiO₂) | Aggregation of aluminum isopropoxide on the silica surface was proposed to render the active sites "closed" and catalytically inactive for MPV reduction. | energy.gov |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Advancements in Trispropoxyaluminum Chemistry

This compound is a colorless solid that is a useful reagent in organic synthesis. wikipedia.orgchemeurope.com It is typically described with the chemical formula Al(O-i-Pr)3, where i-Pr represents the isopropyl group. wikipedia.org Research has led to a deeper understanding of its complex structural nature, revealing that it can exist as a tetrameric cluster in its crystalline form. wikipedia.orgchemeurope.com This structural complexity influences its reactivity and applications.

Key advancements in the chemistry of this compound include its widespread use in several important organic reactions. It is a key reagent in Meerwein-Ponndorf-Verley (MPV) reductions of aldehydes and ketones and in the Oppenauer oxidation of secondary alcohols. wikipedia.orgchemeurope.com Furthermore, its basic alkoxide nature has led to investigations into its use as a catalyst for the ring-opening polymerization of cyclic esters. wikipedia.orgchemeurope.com

A significant area of advancement lies in its application in the sol-gel process. researchgate.net this compound serves as a common precursor for the synthesis of alumina (B75360) (Al2O3) in various forms, including thin films, nanoparticles, and fibers. researchgate.netscispace.comgoogle.com The sol-gel method, which involves hydrolysis and polycondensation of the alkoxide, allows for precise control over the structure and properties of the resulting alumina materials. researchgate.netresearchgate.net This has enabled the production of high-purity and nanostructured alumina with applications in coatings, catalysis, and electronics. researchgate.netgoogle.com Recent research has focused on optimizing the sol-gel process by using various additives and controlling reaction conditions to tailor the properties of the final alumina product. researchgate.netscispace.com

Unexplored Avenues and Challenges in this compound Research

Despite the progress made, several challenges and unexplored avenues remain in the field of this compound research. A primary challenge is its high sensitivity to moisture, which leads to hydrolysis and can complicate its handling and storage. sciencemadness.orgchemicalbook.com The reaction with water is exothermic and produces isopropanol (B130326) and aluminum hydroxide. sciencemadness.orgchemicalbook.com This reactivity, while beneficial for the sol-gel process, requires careful control to achieve desired material properties.

The complexity of its structure in different solvents and at various temperatures is not fully understood. chemeurope.com Further investigation into the solution-state chemistry of this compound could provide valuable insights into its reaction mechanisms and allow for more precise control over its reactivity.

While its role in MPV reductions and Oppenauer oxidations is well-established, exploring its catalytic potential in other organic transformations remains a promising area. The development of modified this compound catalysts, potentially through ligand exchange or incorporation into porous supports, could lead to new and more efficient catalytic systems.